sodium;boron(1-)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

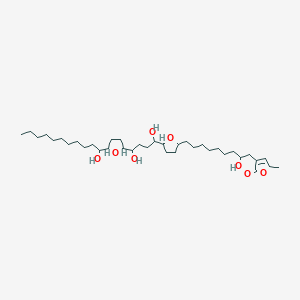

Sodium borohydride, also known as sodium tetrahydridoborate, is an inorganic compound with the chemical formula NaBH₄. It is a white, crystalline, hygroscopic solid that is soluble in water and alcohol. Sodium borohydride is primarily used as a reducing agent in various chemical reactions, particularly in organic synthesis. It was first synthesized in the 1940s by H. I. Schlesinger and his team during their research on volatile uranium compounds .

准备方法

Sodium borohydride can be synthesized through several methods, with the most common being the Brown-Schlesinger process and the Bayer process:

-

Brown-Schlesinger Process: : This method involves the reaction of sodium hydride (NaH) with trimethyl borate (B(OCH₃)₃) at temperatures ranging from 250-270°C. The reaction produces sodium borohydride and sodium methoxide (NaOCH₃) .

4NaH+B(OCH3)3→NaBH4+3NaOCH3

-

Bayer Process: : This method involves the reaction of borax (Na₂B₄O₇), sodium metal (Na), hydrogen (H₂), and silicon dioxide (SiO₂) at a temperature of around 700°C. The reaction produces sodium borohydride and sodium metasilicate (Na₂SiO₃) .

Na2B4O7+16Na+8H2+7SiO2→4NaBH4+7Na2SiO3

化学反应分析

Sodium borohydride is a versatile reducing agent and undergoes various types of chemical reactions:

-

Reduction Reactions: : Sodium borohydride is widely used to reduce carbonyl compounds such as aldehydes and ketones to their corresponding alcohols. For example, it reduces acetone (a ketone) to isopropanol (a secondary alcohol) .

CH3COCH3+NaBH4→CH3CHOHCH3+NaBO2

-

Hydrolysis: : Sodium borohydride reacts with water to produce hydrogen gas and sodium metaborate. This reaction is exothermic and occurs more rapidly in acidic conditions .

NaBH4+2H2O→NaBO2+4H2

-

Reduction of Nitro Compounds: : Sodium borohydride can reduce nitro compounds to amines under certain conditions .

RNO2+3NaBH4+3H2O→RNH2+3NaBO2+7H2

科学研究应用

Sodium borohydride has a wide range of applications in scientific research and industry:

-

Chemistry: : It is extensively used in organic synthesis for the reduction of carbonyl compounds, nitro compounds, and imines. It is also used in the synthesis of gold nanoparticles .

-

Biology and Medicine: : Sodium borohydride is used in the reduction of amino acids and their derivatives. It also plays a role in the dehydrogenation of ammonia borane, which is important for hydrogen storage .

-

Industry: : Sodium borohydride is used in the paper and textile industries for bleaching wood pulp and as a blowing agent for plastics. It is also used in wastewater treatment to reduce heavy metal ions .

-

Hydrogen Storage: : Sodium borohydride is considered a promising hydrogen storage material due to its high hydrogen content and stability .

作用机制

Sodium borohydride acts as a reducing agent by donating hydride ions (H⁻) to the substrate. The hydride ion attacks the electrophilic carbon in carbonyl groups, leading to the formation of an alkoxide intermediate, which is then protonated to form the corresponding alcohol . The reaction mechanism involves the following steps:

Nucleophilic Attack: The hydride ion from sodium borohydride attacks the carbonyl carbon, forming an alkoxide ion.

Protonation: The alkoxide ion is protonated by a solvent or an added acid to form the alcohol.

相似化合物的比较

Sodium borohydride is often compared with other reducing agents such as lithium aluminium hydride (LiAlH₄) and potassium borohydride (KBH₄):

-

Lithium Aluminium Hydride (LiAlH₄): : LiAlH₄ is a more powerful reducing agent than sodium borohydride and can reduce a wider range of compounds, including esters and carboxylic acids. it is more reactive and requires anhydrous conditions .

-

Potassium Borohydride (KBH₄): : KBH₄ is similar to sodium borohydride in terms of reactivity but is more stable in aqueous solutions. It is often used in the reduction of pyridinium salts .

Sodium borohydride is unique in its mild and selective reducing properties, making it suitable for reducing aldehydes and ketones in the presence of other functional groups .

属性

IUPAC Name |

sodium;boron(1-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B.Na/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGROJYWQXFQOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

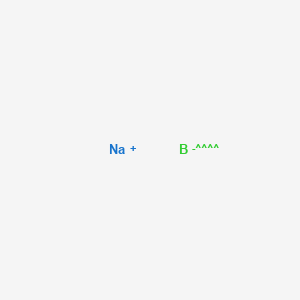

[B-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BNa |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

33.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。